

# Application Note & Protocol: Synthesis of 2,2-Dichloroacetophenone from Acetophenone

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## Compound of Interest

Compound Name: 2,2-Dichloroacetophenone

Cat. No.: B1214461

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This document provides a detailed protocol for the synthesis of **2,2-dichloroacetophenone**, an important intermediate in organic synthesis, through the direct chlorination of acetophenone. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Introduction

**2,2-Dichloroacetophenone** is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity, enhanced by the presence of two chlorine atoms on the alpha-carbon, makes it a valuable precursor for a range of chemical transformations.[1] The most common method for its preparation involves the direct chlorination of acetophenone. This document outlines a robust and high-yielding protocol for this synthesis.

## Reaction Scheme

The overall reaction involves the substitution of the two alpha-hydrogens of acetophenone with chlorine atoms.



## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2,2-dichloroacetophenone** from acetophenone.

Parameter	Value	Reference
Starting Material	Acetophenone	[2]
Moles of Acetophenone	2 moles	[2]
Mass of Acetophenone	240 g	[2]
Chlorinating Agent	Chlorine Gas (Cl <sub>2</sub> )	[2]
Solvent	Glacial Acetic Acid	[2]
Volume of Solvent	1 L	[2]
Reaction Temperature	< 60°C	[2]
Reaction Time	~ 5 hours	[2]
Product	2,2-Dichloroacetophenone	[2]
Yield (Crude)	90-97%	[2]
Yield (Purified)	80-94%	[2]
Boiling Point	132-134°C / 13 mmHg	[2][3][4]
Melting Point	20-21°C	[3][4]
Density	1.34 g/mL at 25°C	[3][4]

## Experimental Protocol

This protocol is based on a well-established procedure from Organic Syntheses.[2]

Materials:

- Acetophenone (240 g, 2 moles)
- Glacial Acetic Acid (1 L)
- Chlorine gas cylinder with a regulator
- Concentrated Sulfuric Acid (for bubble counter)

- Crushed Ice (6 L)
- Benzene (optional, for purification)

Equipment:

- 3 L round-bottomed flask with a three-holed rubber stopper
- Gas inlet tube extending to the bottom of the flask
- Gas outlet tube
- Thermometer
- Bubble counter
- Gas trap
- Large vessel (e.g., 2-gallon jar) for work-up
- Separatory funnel
- Distillation apparatus for vacuum distillation

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, assemble the 3 L round-bottomed flask with the gas inlet tube, gas outlet tube, and thermometer. The gas inlet tube should be connected to the chlorine gas cylinder via a bubble counter containing concentrated sulfuric acid. The outlet tube should be connected to a gas trap to absorb the evolved hydrogen chloride gas.
- **Charging the Flask:** Add 240 g (2 moles) of acetophenone and 1 L of glacial acetic acid to the reaction flask.
- **Chlorination:** Adjust the thermometer so that the bulb is well below the surface of the solution. Begin bubbling chlorine gas into the solution at a rate that maintains the reaction temperature below 60°C.

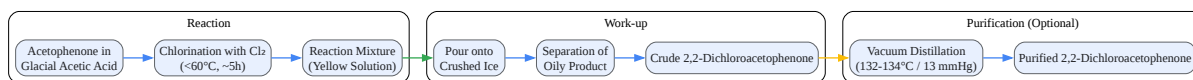
- **Reaction Monitoring:** Continue the chlorination for approximately 5 hours. The completion of the reaction is indicated by the appearance of a persistent yellow color in the reaction mixture.
- **Work-up:** Pour the reaction mixture over 6 L of crushed ice in a large vessel. Stir the mixture occasionally until all the ice has melted. The **2,2-dichloroacetophenone** will separate as a dense, lachrymatory oil.
- **Isolation of Crude Product:** Carefully separate the oily product layer using a separatory funnel. The crude yield is typically between 340-370 g (90-97%). This crude product is suitable for many subsequent reactions.
- **Purification (Optional):**
  - To purify the product, add approximately 100 mL of benzene to the crude oil.
  - Distill the mixture to remove water and benzene.
  - Perform fractional distillation of the residual oil under reduced pressure. Collect the fraction boiling at 132-134°C at 13 mmHg. The yield of the purified, colorless oil is between 302-356 g (80-94%).

#### Alternative Chlorinating Agent:

Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) can also be used for the  $\alpha$ -chlorination of acetophenones.<sup>[5][6][7]</sup> While often used for monochlorination, the use of sulfuryl chloride can also lead to the formation of dichloroacetophenone.<sup>[6]</sup> The reaction is typically carried out in a chlorinated solvent like dichloromethane.<sup>[5][6]</sup>

## Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2,2-dichloroacetophenone**.



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Caption: Workflow for the synthesis of **2,2-dichloroacetophenone**.

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